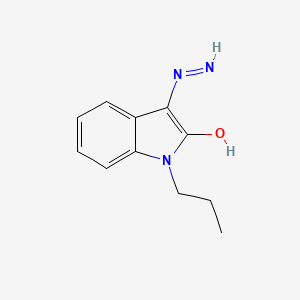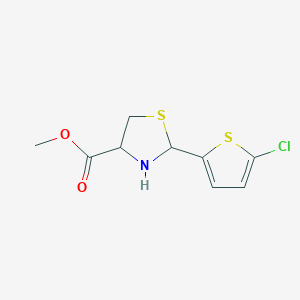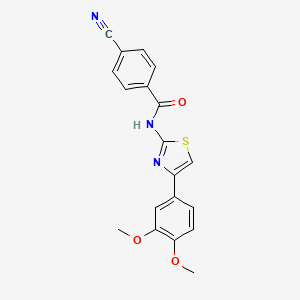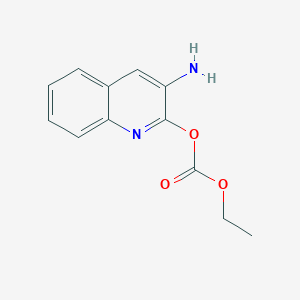![molecular formula C23H24N4O5S2 B2439084 2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole CAS No. 2249127-41-9](/img/structure/B2439084.png)
2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1’-biphenyl]-2-yl}sulfonyl)-1H-imidazole” is a complex organic molecule that contains multiple functional groups, including two imidazole rings, two sulfonyl groups, and a methoxy group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Scientific Research Applications
Radiolabelled Angiotensin II Antagonists
Hamill et al. (1996) developed potent and selective ligands for the AT1 receptor, useful for imaging, by synthesizing [11C]L-159,884, a nonpeptide angiotensin II antagonist.
Antiprotozoal Activity
Pérez‐Villanueva et al. (2013) synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, revealing strong nanomolar range activity.
Synthesis and Antimicrobial Activities
Ovonramwen et al. (2021) investigated the antimicrobial activities of synthesized 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide against various organisms, although no activities were observed.
Corrosion Inhibition Properties
Ammal et al. (2018) studied the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, including those with imidazole rings, towards mild steel in sulfuric acid.
Balanced AT1/AT2 Receptor Antagonists
Quan et al. (1995) prepared a series of 5-(3-amidopropanoyl)imidazoles with balanced affinity for AT1 and AT2 receptors, showing subnanomolar affinity for both receptor sites.
Synthesis and Biological Activities
Ramanathan (2017) characterized synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, demonstrating its biological significance like antimicrobial and anticancer activities.
Cardiac Electrophysiological Activity
Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity.
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-ethyl-1-[4-[2-(2-ethylimidazol-1-yl)sulfonyl-4-methoxyphenyl]phenyl]sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-4-22-24-12-14-26(22)33(28,29)19-9-6-17(7-10-19)20-11-8-18(32-3)16-21(20)34(30,31)27-15-13-25-23(27)5-2/h6-16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBCVVABIKXIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)OC)S(=O)(=O)N4C=CN=C4CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)

![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)



![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)

![Isoxazol-5-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2439017.png)